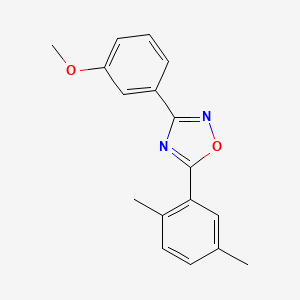![molecular formula C14H13ClN2OS B5211941 N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea, also known as CMU, is a chemical compound that has been widely studied for its potential applications in scientific research. CMU belongs to the class of urea derivatives and has been shown to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of CMU and list future directions for research.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea is complex and not fully understood. However, it is known to modulate the activity of sigma-1 receptors, which are believed to play a role in regulating cellular signaling pathways and modulating neurotransmitter release. By binding to sigma-1 receptors, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea can alter the activity of these pathways and affect cellular function.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a sigma-1 receptor ligand, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to affect the release of neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea for lab experiments is its high affinity for sigma-1 receptors. This makes it a valuable tool for studying the role of these receptors in disease states. Additionally, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to be relatively stable and easy to work with in laboratory settings. However, there are also limitations to the use of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea in research. For example, its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea. One area of interest is its potential as a therapeutic agent for neurological disorders. Because of its activity as a sigma-1 receptor ligand, N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have potential for treating Alzheimer's disease, Parkinson's disease, and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea and its effects on cellular signaling pathways. Finally, there is potential for the development of new derivatives of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea that may have improved therapeutic properties or reduced toxicity.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea involves the reaction of 4-chloroaniline and 2-(methylthio)aniline with phosgene in the presence of a base. The resulting product is then treated with ammonium hydroxide to yield N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea. This method has been well-established in the literature and has been used to produce N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea in large quantities for research purposes.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea is its use as a sigma-1 receptor ligand. Sigma-1 receptors are a type of protein found in the central nervous system and have been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to bind to sigma-1 receptors with high affinity, making it a valuable tool for studying the role of these receptors in disease states.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGAOUVCBSRDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)
![5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5211914.png)
![3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211916.png)
![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)
